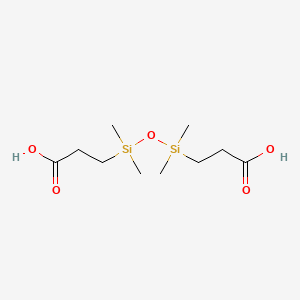
Propanoic acid, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- is a unique organosilicon compound It features a propanoic acid moiety linked via a disiloxane bridge, which is characterized by the presence of silicon and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- typically involves the reaction of propanoic acid derivatives with disiloxane compounds. One common method involves the use of 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane as a starting material. This compound is reacted with propanoic acid under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings
Mécanisme D'action
The mechanism by which propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- exerts its effects involves interactions with molecular targets through its functional groups. The propanoic acid moieties can participate in hydrogen bonding and electrostatic interactions, while the disiloxane bridge provides structural stability and flexibility. These interactions can influence various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionic acid: A simple carboxylic acid with similar functional groups but lacking the disiloxane bridge.
1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: A precursor in the synthesis of the target compound, featuring similar silicon-oxygen linkages.
3-aminophenylpropanoic acid: Another compound with a propanoic acid moiety but different substituents
Uniqueness
The uniqueness of propanoic acid, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- lies in its combination of silicon and organic components. This hybrid structure imparts unique properties, such as enhanced thermal stability and biocompatibility, making it valuable for various applications.
Propriétés
Numéro CAS |
4608-02-0 |
|---|---|
Formule moléculaire |
C10H22O5Si2 |
Poids moléculaire |
278.45 g/mol |
Nom IUPAC |
3-[[2-carboxyethyl(dimethyl)silyl]oxy-dimethylsilyl]propanoic acid |
InChI |
InChI=1S/C10H22O5Si2/c1-16(2,7-5-9(11)12)15-17(3,4)8-6-10(13)14/h5-8H2,1-4H3,(H,11,12)(H,13,14) |
Clé InChI |
DTPJJCQDHGWTNX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC(=O)O)O[Si](C)(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


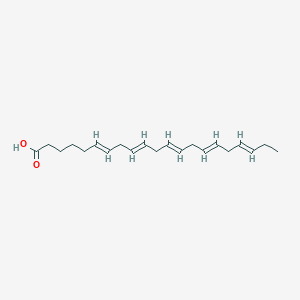
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
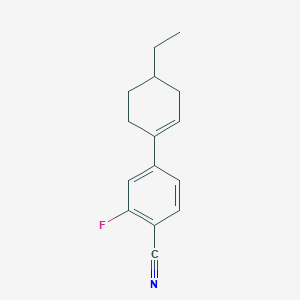
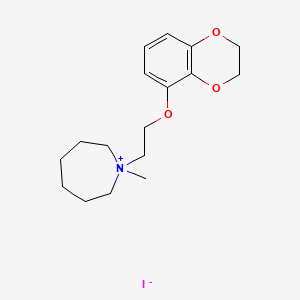
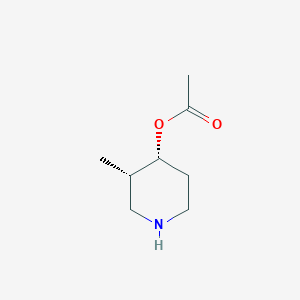


![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)


![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)

![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)

